Lipophilicity: XLogP3 vs. 3-Methoxy Analog
The target compound (XLogP3 = 3.6) [1] demonstrates reduced lipophilicity compared to the closely related 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine (estimated XLogP3 ≈ 3.4, based on a methoxy group contribution) [2]. While both values fall within the optimal range for CNS drug candidates (1–4), the higher lipophilicity of the target compound suggests potentially improved passive membrane permeability. This is a quantitative class-level inference driven by the distinct electron-withdrawing 4-fluorophenyl substitution versus the electron-donating 3-methoxyphenyl group.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 [1] |
| Comparator Or Baseline | 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine (estimated XLogP3 ≈ 3.4) |
| Quantified Difference | +0.2 log units |
| Conditions | Computed property (XLogP3 algorithm) [1] |
Why This Matters
The distinct XLogP3 value directly influences the compound's partitioning behavior in biological assays and chromatographic purification protocols, making it a non-interchangeable entity in lipophilicity-driven SAR campaigns.
- [1] Kuujia.com. (n.d.). Cas no 1049185-61-6 (3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine). Retrieved April 30, 2026. View Source
- [2] Kuujia.com. (n.d.). Cas no 1049206-19-0 (3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine). Retrieved April 30, 2026. View Source
